molecular formula C16H11NO4 B5573480 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid

2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B5573480
M. Wt: 281.26 g/mol
InChI Key: QIIWQOZDBKVZAH-UHFFFAOYSA-N
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Description

2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.06880783 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A novel, one-pot, three-component reaction for the preparation of compounds related to 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid is highlighted, showcasing the efficient synthesis of these compounds in water, yielding good to excellent results (Adib et al., 2010). Furthermore, studies on the structural optimization, molecular docking analysis, and biological activity of benzofuran-carboxylic acid derivatives using DFT calculations have shed light on their potential inhibitory effects against cancer and microbial diseases (Sagaama et al., 2020).

Molecular Interactions and Biological Activities

Research on the benzofuran framework has led to the development of synthetic receptors for carboxylic acids and dinitrobenzoyl-substituted amino acids, leveraging the benzofuran skeleton for functionalization and demonstrating the compound's utility in molecular recognition through hydrogen bond and aromatic π–π stacking interactions (Fernández et al., 2016). Another study focused on the antioxidant properties of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates, revealing their potential in scavenging reactive oxygen species, with specific derivatives showing better effects than standard drugs in assays (Then et al., 2017).

Drug Synthesis and Optimization

The synthesis and biological evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication exemplify the application of benzofuran derivatives in the development of antiviral agents. This research has led to the discovery of compounds with significantly improved efficacy against adenovirus, highlighting the therapeutic potential of these molecules (Öberg et al., 2012).

Environmental and Analytical Applications

Benzofuran and its derivatives have been explored for their roles in environmental science, particularly in the study of ionic liquids as additives in the separation of amino benzoic acids using reversed-phase high-performance liquid chromatography (RP-HPLC). This research demonstrates the influence of ionic liquids on the retention factors of these compounds, offering insights into advanced analytical techniques for separating biologically active substances (Zheng et al., 2007).

Mechanism of Action

While the specific mechanism of action for “2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid” is not explicitly mentioned in the retrieved sources, benzofuran compounds in general have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds, including “2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring their potential as drug lead compounds and developing novel methods for their synthesis .

Properties

IUPAC Name

2-(1-benzofuran-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15(14-9-10-5-1-4-8-13(10)21-14)17-12-7-3-2-6-11(12)16(19)20/h1-9H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIWQOZDBKVZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.